molecular formula C10H21NO2 B13327809 tert-Butyl ethyl(isopropyl)carbamate

tert-Butyl ethyl(isopropyl)carbamate

Cat. No.: B13327809
M. Wt: 187.28 g/mol
InChI Key: JJHXLWUBUCLUBP-UHFFFAOYSA-N
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Description

tert-Butyl ethyl(isopropyl)carbamate: is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and effective protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination (Carboxylation) or Rearrangement: One common method involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).

    Curtius Rearrangement: This involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate.

Industrial Production Methods: Industrial production methods often involve large-scale synthesis using the above-mentioned routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution can produce various carbamate derivatives.

Scientific Research Applications

Chemistry: tert-Butyl ethyl(isopropyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under relatively mild conditions, making it valuable in multi-step organic syntheses .

Biology and Medicine: In biological research, carbamates are used to protect amine groups in biomolecules, facilitating the study of complex biochemical pathways. They are also explored for their potential in drug delivery systems due to their stability and biocompatibility .

Industry: In the industrial sector, carbamates are used in the production of polymers, agrochemicals, and pharmaceuticals. Their stability and reactivity make them suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs) .

Mechanism of Action

The mechanism of action of tert-Butyl ethyl(isopropyl)carbamate involves the formation of a stable carbamate group that protects the amine functionality. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Uniqueness: tert-Butyl ethyl(isopropyl)carbamate is unique due to its combination of steric hindrance and stability, making it an effective protecting group for amines in complex organic syntheses. Its ability to be removed under mild conditions adds to its versatility and utility in various applications.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

tert-butyl N-ethyl-N-propan-2-ylcarbamate

InChI

InChI=1S/C10H21NO2/c1-7-11(8(2)3)9(12)13-10(4,5)6/h8H,7H2,1-6H3

InChI Key

JJHXLWUBUCLUBP-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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